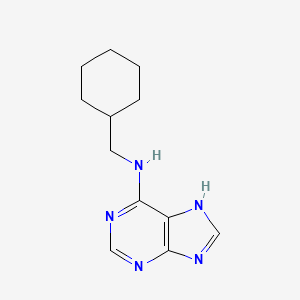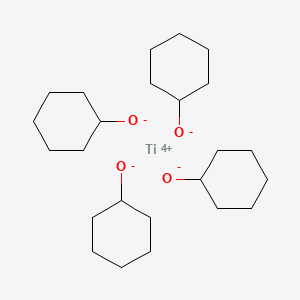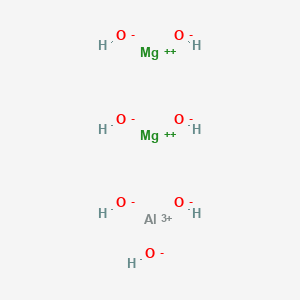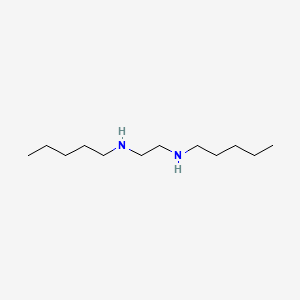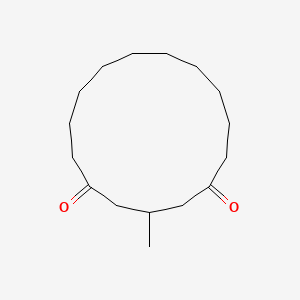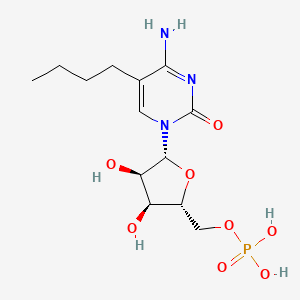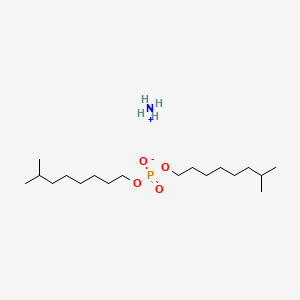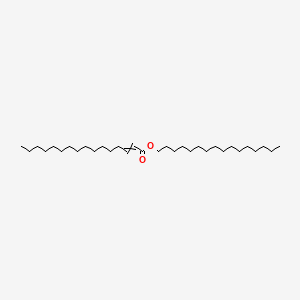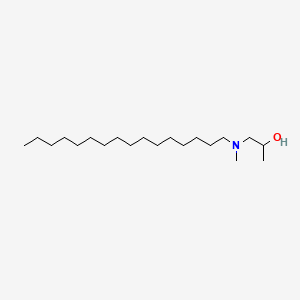
1-(Hexadecylmethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexadecylmethylamino)propan-2-ol is an organic compound with the molecular formula C20H43NO. It is a long-chain aliphatic alcohol with an amino group, making it a versatile molecule in various chemical and industrial applications. This compound is known for its surfactant properties, which make it useful in the formulation of detergents, emulsifiers, and other surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexadecylmethylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of hexadecylamine with epichlorohydrin, followed by the reduction of the resulting intermediate. The reaction conditions typically involve:
Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.
Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexadecylmethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Hexadecylmethylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other surface-active agents.
Mechanism of Action
The mechanism of action of 1-(Hexadecylmethylamino)propan-2-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and fluidity.
Proteins: It can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
1-(Hexadecylmethylamino)propan-2-ol can be compared with other long-chain aliphatic alcohols and amines, such as:
Cetyl Alcohol (1-Hexadecanol): Similar in chain length but lacks the amino group, making it less versatile in chemical reactions.
Hexadecylamine: Similar in chain length and contains an amino group but lacks the hydroxyl group, limiting its surfactant properties.
Stearyl Alcohol (1-Octadecanol): Longer chain length, providing different physical properties and applications.
Uniqueness: this compound is unique due to its combination of a long aliphatic chain, hydroxyl group, and amino group, making it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
85154-21-8 |
|---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
1-[hexadecyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)19-20(2)22/h20,22H,4-19H2,1-3H3 |
InChI Key |
MHDNDXQXNNAQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


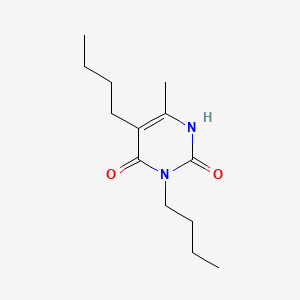
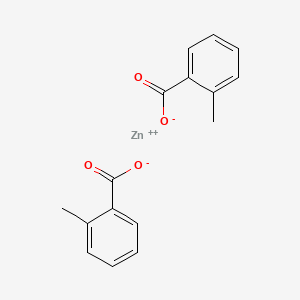
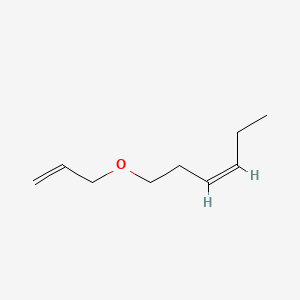
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
